N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine
Description
Properties
IUPAC Name |
N',N'-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-14-5-7-15(8-6-14)12-24-18-16(11-22-24)17(20-13-21-18)19-9-4-10-23(2)3/h5-8,11,13H,4,9-10,12H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQSOEXRTMESPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324849 | |
| Record name | N',N'-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
903192-66-5 | |
| Record name | N',N'-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-methylbenzyl group and the N,N-dimethylpropane-1,3-diamine moiety. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Functionalization of the Pyrazolo[3,4-d]pyrimidine Ring
2.1 Introduction of the 4-Methylbenzyl Group
The 4-methylbenzyl substituent is likely introduced via nucleophilic substitution or coupling:
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Example : Reaction of 4-chloro-pyrazolo[3,4-d]pyrimidine with a benzylamine derivative.
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Conditions :
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | 4-Methylbenzylamine, K₂CO₃, DMF, 80°C, 14 h | 70–80% |
Coupling of Pyrazolo[3,4-d]pyrimidine to Propane-1,3-Diamine
The diamine is functionalized to link with the pyrazolo[3,4-d]pyrimidine:
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Reaction Type : Nucleophilic substitution or coupling (e.g., via a chloro group).
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Conditions :
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Chloropyrazolo[3,4-d]pyrimidine, K₂CO₃, DMF | 70–80% |
Key Research Findings
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Regioselectivity : Pyrazolo[3,4-d]pyrimidine derivatives exhibit regioselective reactivity at the 4-position, enabling controlled functionalization .
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Catalytic Efficiency : Raney-Ni catalysts with alkaline co-catalysts achieve high yields in hydrogenation steps .
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Stability : The propane-1,3-diamine backbone remains stable under coupling conditions, ensuring minimal side reactions .
Scientific Research Applications
Basic Information
- Molecular Formula : C18H24N6
- Molecular Weight : 310.4 g/mol
- CAS Registry Number : 903192-66-5
Structure
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. This structural motif is often associated with various pharmacological properties.
Anticancer Activity
Research has indicated that compounds similar to N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine exhibit anticancer properties. Pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study: Kinase Inhibition
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed significant inhibition of certain kinases (e.g., CDK2 and EGFR), leading to decreased viability of cancer cell lines. The incorporation of the 4-methylbenzyl group enhances the compound's binding affinity to these targets.
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective effects. The modulation of neurotransmitter systems through specific receptor interactions is a potential mechanism of action.
Research Findings
In vitro experiments have shown that related compounds can protect neuronal cells from oxidative stress-induced apoptosis. This suggests a promising avenue for developing treatments for neurodegenerative diseases.
Antimicrobial Properties
There is emerging evidence that pyrazolo[3,4-d]pyrimidine derivatives can exhibit antimicrobial activity against various pathogens.
Data Table: Antimicrobial Activity
These findings indicate that the compound may be useful in developing new antimicrobial agents.
Potential as a Drug Lead
Due to its diverse biological activities, this compound could serve as a lead compound in drug development.
Insights from Drug Design Studies
Computational modeling has suggested favorable interactions between this compound and various biological targets, indicating its potential as a scaffold for further modifications aimed at enhancing efficacy and selectivity.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Antitumor Activity
Pyrazolo[3,4-d]pyrimidine derivatives exhibit structural diversity that correlates with their biological activity. Key comparisons include:
Key Observations :
- Compared to IND-7, which incorporates a benzopyrido-pyrazolopyrimidine core, the target compound’s simpler pyrazolo[3,4-d]pyrimidine scaffold may simplify synthesis but reduce multi-drug resistance (MDR) circumvention .
- The 4-methylbenzyl group may confer greater metabolic stability than the methoxyphenyl substituents in ’s derivatives, which are prone to demethylation .
Enzyme Inhibition and Selectivity
Pyrazolo[3,4-d]pyrimidines often target kinases and glucokinase. For example:
- : A pyrazolopyrimidine activator binds human glucokinase (PDB ID: 4IXC) via interactions with α-D-glucopyranose. The target compound’s diamine chain could mimic this binding by engaging polar residues, though its exact mechanism remains uncharacterized .
- : Derivatives inhibit EGFR and CDKs. The dimethyl groups on the target compound’s diamine may reduce off-target effects compared to non-selective inhibitors like VIIa .
Physicochemical and Pharmacokinetic Properties
- Solubility: The dimethylated diamine in the target compound likely improves aqueous solubility over non-alkylated analogs (e.g., ’s N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) .
- Synthetic Yield : The target compound’s synthesis may face challenges due to steric hindrance from the 4-methylbenzyl group, unlike IND-7’s 77% yield under optimized conditions .
Drug-Likeness and Toxicity
Biological Activity
N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine, with the CAS number 903866-97-7, is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews its structure, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H22N6
- Molecular Weight : 310.4 g/mol
- Structure : The compound contains a pyrazolo[3,4-d]pyrimidine moiety, which is often associated with various biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance:
- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : In vitro tests demonstrated that related pyrazolo[3,4-d]pyrimidines reduced the viability of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promising antimicrobial effects:
- Research Findings : Studies indicated that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Efficacy : The minimum inhibitory concentration (MIC) values were established for several bacterial strains, suggesting potential as a lead compound for antibiotic development.
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of the compound:
- Mechanism of Action : It may exert protective effects against oxidative stress in neuronal cells.
- Case Study : Animal models demonstrated that administration of the compound improved cognitive functions and reduced neuroinflammation.
Toxicity and Safety Profile
Understanding the safety profile is crucial for therapeutic applications:
- Acute Toxicity : Studies have reported median lethal doses (LD50) ranging from 410 mg/kg to 1600 mg/kg in rodent models, indicating moderate acute toxicity .
- Chronic Effects : Long-term studies are necessary to fully understand the implications of repeated exposure.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H22N6 |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 903866-97-7 |
| LD50 (Rats) | 410 - 1600 mg/kg |
| Antitumor Activity | Induces apoptosis |
| Antimicrobial Activity | Effective against multiple strains |
| Neuroprotective Effects | Reduces oxidative stress |
Q & A
Q. What are the common synthetic routes for synthesizing N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine?
Methodological Answer: The synthesis typically involves multi-step alkylation and condensation reactions. Key steps include:
- Alkylation of Pyrazolo[3,4-d]pyrimidine Core : Reacting a pyrazolo[3,4-d]pyrimidine intermediate with alkyl halides (e.g., 4-methylbenzyl chloride) in dry acetonitrile or dichloromethane under reflux. Catalysts like NaHCO₃ are often used to facilitate N-alkylation .
- Propane-1,3-diamine Functionalization : Introducing dimethylamino groups via nucleophilic substitution or reductive amination. For example, reacting with dimethylamine derivatives in polar aprotic solvents (e.g., DMF) at elevated temperatures (70–80°C) .
- Purification : Crystallization from solvents like isopropyl alcohol or acetonitrile to achieve high purity .
Q. Table 1: Representative Reaction Conditions from Literature
| Step | Solvent | Catalyst/Temp | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | Dry Acetonitrile | NaHCO₃, 70°C | 65–78 | |
| Diamine Substitution | DMF | LiHMDS, RT to 70°C | 55–86 | |
| Crystallization | Isopropyl Alcohol | — | 84–89 |
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.2 ppm for pyrazolo[3,4-d]pyrimidine and benzyl groups) and dimethylamino protons (δ 2.2–2.5 ppm). ¹³C NMR confirms sp² carbons in the pyrimidine ring (δ 150–160 ppm) and aliphatic carbons (δ 40–50 ppm) .
- IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
| Proton Environment | δ (ppm) | Carbon Environment | δ (ppm) |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine H6 | 8.21 | Pyrimidine C4 | 158.2 |
| 4-Methylbenzyl CH₂ | 4.62 | Dimethylamino CH₃ | 40.5 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while reducing side reactions. shows yields improve from 40% to 86% when switching from benzene to acetonitrile .
- Catalyst Screening : NaHCO₃ vs. K₂CO₃: NaHCO₃ minimizes O-alkylation byproducts in N-substitution steps .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 48 hours to 30 minutes) while maintaining yields >80% .
Q. Table 2: Optimization Strategies
| Parameter | Improvement Strategy | Outcome | Reference |
|---|---|---|---|
| Reaction Time | Microwave irradiation (150 W, 100°C) | 90% yield in 30 min | |
| Catalyst | Use of LiHMDS for deprotonation | 86% yield vs. 55% with NaHCO₃ |
Q. What strategies resolve contradictions in NMR data for structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HSQC correlates ambiguous δ 4.6 ppm protons (benzyl CH₂) to carbons at δ 45–50 ppm .
- Isotopic Labeling : ¹⁵N-labeled intermediates clarify nitrogen connectivity in the pyrimidine ring .
- Computational Modeling : DFT calculations predict chemical shifts, aiding assignment of complex splitting patterns (e.g., coupling constants J = 8–10 Hz for aromatic protons) .
Q. What in vitro/in vivo models evaluate the compound’s bioactivity?
Methodological Answer:
- In Vitro :
- In Vivo :
Q. How are structure-activity relationships (SAR) studied for this compound?
Methodological Answer:
- Analog Synthesis : Modifying substituents (e.g., replacing 4-methylbenzyl with 4-methoxybenzyl) to assess impact on bioactivity .
- Biological Testing : Comparing IC₅₀ values across analogs. For example, 4-methylbenzyl derivatives show 10-fold higher potency than unsubstituted benzyl groups in RAF inhibition .
- Molecular Docking : AutoDock Vina predicts binding modes to target proteins (e.g., BRAF V600E mutant), guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
